molecular formula C15H28BNO4 B2437900 Tert-butyl N-methyl-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)prop-2-enyl]carbamate CAS No. 1648929-99-0

Tert-butyl N-methyl-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)prop-2-enyl]carbamate

Cat. No.: B2437900
CAS No.: 1648929-99-0
M. Wt: 297.2
InChI Key: LXCWVVWYJTWTQE-UHFFFAOYSA-N
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Description

Tert-butyl N-methyl-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)prop-2-enyl]carbamate is a compound that features a tert-butyl carbamate group and a dioxaborolane moiety

Properties

IUPAC Name

tert-butyl N-methyl-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)prop-2-enyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H28BNO4/c1-11(10-17(9)12(18)19-13(2,3)4)16-20-14(5,6)15(7,8)21-16/h1,10H2,2-9H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXCWVVWYJTWTQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C(=C)CN(C)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H28BNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1648929-99-0
Record name tert-butyl N-methyl-N-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)prop-2-en-1-yl]carbamate
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Preparation Methods

The synthesis of Tert-butyl N-methyl-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)prop-2-enyl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable boronic ester. The reaction conditions often include the use of a palladium catalyst and a base to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and oxidizing agents such as hydrogen peroxide. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of Tert-butyl N-methyl-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)prop-2-enyl]carbamate involves its ability to participate in various chemical reactions. The dioxaborolane moiety can form stable complexes with other molecules, facilitating reactions such as cross-coupling. The carbamate group can undergo hydrolysis or reduction, leading to the formation of amines, which are important intermediates in many biological processes .

Biological Activity

Tert-butyl N-methyl-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)prop-2-enyl]carbamate is a compound of interest due to its potential biological activities. The presence of the dioxaborolane moiety suggests possible applications in medicinal chemistry, particularly in targeting specific biological pathways. This article reviews its biological activity based on available literature and research findings.

  • Molecular Formula : C18H28BNO4
  • Molecular Weight : 334.22 g/mol
  • CAS Number : 1572399-64-4

The biological activity of this compound may be attributed to its ability to interact with various biological targets. The dioxaborolane group is known for its role in stabilizing interactions with biomolecules, potentially influencing enzyme activity or receptor binding.

Antimicrobial Activity

Research indicates that compounds containing boron have significant antimicrobial properties. For instance:

  • Case Study : A related compound demonstrated strong antibacterial activity against both Gram-positive and Gram-negative bacteria. It showed effectiveness against drug-resistant strains such as MRSA (methicillin-resistant Staphylococcus aureus) and VRE (vancomycin-resistant Enterococcus) at low concentrations (0.78-3.125 µg/mL) .

Cytotoxicity and Selectivity

The selectivity of the compound towards bacterial cells over mammalian cells is crucial for therapeutic applications:

  • Findings : In vitro studies have shown that certain derivatives exhibit low cytotoxicity towards mammalian cell lines while maintaining potent antibacterial effects . This selectivity is essential for minimizing side effects in potential therapeutic applications.

Structure-Activity Relationship (SAR)

The structure of this compound plays a critical role in its biological activity:

  • Dioxaborolane Group : Enhances lipophilicity and stability.
  • Carbamate Functionality : May facilitate interactions with biological targets by acting as a hydrogen bond donor or acceptor.

Research Findings Summary Table

StudyCompound TestedBiological ActivityKey Findings
Related carbamateAntibacterialEffective against MRSA and VRE at low concentrations
Various derivativesCytotoxicityLow cytotoxicity towards mammalian cells; selective action

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